molecular formula C12H18N4O B13425868 (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide

Cat. No.: B13425868
M. Wt: 234.30 g/mol
InChI Key: HMBARFPUTAWODQ-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is a complex organic compound featuring a piperidine ring, a pyridine ring, and an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring often have similar chemical reactivity and applications.

Uniqueness

What sets (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide apart is its combination of both piperidine and pyridine rings, along with the acetimidamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N'-hydroxy-2-(2-pyridin-3-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C12H18N4O/c13-12(15-17)9-16-7-2-1-5-11(16)10-4-3-6-14-8-10/h3-4,6,8,11,17H,1-2,5,7,9H2,(H2,13,15)

InChI Key

HMBARFPUTAWODQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C(C1)C2=CN=CC=C2)C/C(=N/O)/N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC(=NO)N

Origin of Product

United States

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